molecular formula C10H13N B1206135 Actinidine CAS No. 524-03-8

Actinidine

Cat. No. B1206135
CAS RN: 524-03-8
M. Wt: 147.22 g/mol
InChI Key: ZHQQRIUYLMXDPP-ZETCQYMHSA-N
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Description

Actinidine is an iridoid produced in nature by a wide variety of plants and animals . It was the first cyclopentanoid monoterpene alkaloid to be discovered . It is one of several compounds that may be extracted from the valerian (Valeriana officinalis) root and silver vine (Actinidia polygama), as well as several types of insects .


Synthesis Analysis

Actinidin is an anionic thiol-proteinase predominant and unique to Chinese gooseberry or kiwifruit . The arrangement of active cysteine–thiol residues (Cys22-Cys65, Cys56-Cys98, and Cys156-Cys206) stabilizes the catalytic unit . Protease showed a molecular mass of 27 kDa on SDS-PAGE analysis .


Chemical Reactions Analysis

Actinidin has strong digestibility which enables proteins or enzymes vulnerable to digestion . The α-amylase protein was successfully inactivated upon incubation with actinidin for 30 min . Around 85% of the α-amylase activity diminished .


Physical And Chemical Properties Analysis

Actinidin has a molecular mass of 27 kDa . It is stable at a wide pH range but is most active and stable at pH 7.5 . The enzyme possesses a half-life at 35 °C of 5.5 h, at 40 °C of 4.5 h, at 45 °C of 2.5 h, and at 50 °C of 1 h .

Scientific Research Applications

Thermally Induced Actinidine Production

  • Overview : Actinidine, a methylcyclopentane monoterpenoid pyridine alkaloid, is found in various plants and insects. A study revealed that high temperatures can induce actinidine production in iridoid-rich organisms, including certain ant and plant species. This suggests that actinidine's presence in these organisms might be a result of high-temperature sample preparation.
  • Reference : (Shi et al., 2020)

Biosynthesis of Actinidine

  • Overview : Research into the biosynthesis of actinidine in Actinidia polygama Miquel showed that it incorporates radioactivity from certain compounds but not from others like lysine and quinolinic acid. This indicates an isoprenoid origin for actinidine and suggests a distinct biosynthetic pathway for pyridine compounds in plants.
  • Reference : (Auda et al., 1967)

Actinidin in Food Processing

  • Overview : A study on the effect of actinidin, a protease from kiwi fruit, on beef showed that it significantly improved protein solubility, water holding capacity, and texture. This suggests potential applications of actinidin in improving the quality of meat products and other food processing techniques.
  • Reference : (Aminlari et al., 2009)

Actinidine as an Antimicrobial Agent

  • Overview : Actinidine has shown broad-spectrum antifungal activity against various fungi and bacteria, indicating its potential as an antimicrobial agent. This research underscores the utility of actinidine in developing new antifungal and antibacterial treatments.
  • Reference : (Mathela & Joshi, 2008)

Novel Actinidine-Type Monoterpene Alkaloids

  • Overview : New actinidine-type monoterpene alkaloids were discovered in Incarvillea delavayi. These alkaloids have potential medicinal applications, especially considering the analgesic properties of related species used in traditional Chinese medicine.
  • Reference : (Nakamura et al., 2000)

Actinidine in Insect Defense

  • Overview : Actinidine was identified as a major component in the defensive secretions of various staphylinid species, suggesting its role in insect defense mechanisms. This finding opens avenues for exploring actinidine's potential in pest control and ecological studies.
  • Reference : (Bellas et al., 1974)

Actinidine's Influence on Milk Protein Hydrolysis

  • Overview : Research on the impact of actinidin on whey protein isolate and milk protein concentrate showed changes in protein solubility and texture. This highlights actinidin's role in dairy product processing and potential applications in the food industry.
  • Reference : (Kaur et al., 2021)

properties

IUPAC Name

(7S)-4,7-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h5-7H,3-4H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQQRIUYLMXDPP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C1C=NC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC2=C1C=NC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894115
Record name (S)-6,7-Dihydro-4,7-dimethyl-5H-2-pyrindine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actinidine

CAS RN

524-03-8
Record name (7S)-6,7-Dihydro-4,7-dimethyl-5H-cyclopenta[c]pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Actinidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-6,7-Dihydro-4,7-dimethyl-5H-2-pyrindine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4,7-Dimethyl-6,7-dihydro-5H-cyclopenta(c)pyridin
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Record name Actinidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
SH Nam, MK Walsh, KY Yang - Food Science and Biotechnology, 2006 - koreascience.kr
… or effects in foods treated with actinidine during food processing and storage. The purpose of this paper is to study the properties of actinidine from commercial kiwifruit extract powder …
Number of citations: 11 koreascience.kr
J Cossy, D Belotti, C Leblanc - The Journal of Organic Chemistry, 1993 - ACS Publications
Actinidine is naturally occurring in Actinidia polygama2 and inValeriana officinalis. 3 This compound has received special attention since it has been reported to be a constituent of …
Number of citations: 28 pubs.acs.org
Q Shi, Y He, J Chen, L Lu - Journal of Agricultural and Food …, 2020 - ACS Publications
… of actinidine in iridoids containing biological samples was tested by reinvestigating the occurrence of actinidine in … These ants and plants are well known as producers of actinidine and …
Number of citations: 4 pubs.acs.org
D Uredi, DR Motati, EB Watkins - Chemical Communications, 2019 - pubs.rsc.org
A simple and modular one-step synthesis of diversely substituted pyridines from readily available α,β-unsaturated carbonyl compounds and propargylic amines has been developed. …
Number of citations: 35 pubs.rsc.org
T Sakan, A Fujino, F Murai, Y Butsugan… - Bulletin of the Chemical …, 1959 - journal.csj.jp
Deep interest has been held in Japan in Actinidia polygama Miq., a plant especially liked by the Felidae animals. The authors isolated two substances that excite cats from the leaves …
Number of citations: 97 www.journal.csj.jp
S Bol, A Scaffidi, EM Bunnik, GR Flematti - BMC biology, 2022 - bmcbiol.biomedcentral.com
It has been known for centuries that cats respond euphorically to Nepeta cataria (catnip). Recently, we have shown that Lonicera tatarica (Tatarian honeysuckle), Actinidia polygama (…
Number of citations: 5 bmcbiol.biomedcentral.com
K Nohno, T Yamaga, N Kaneko… - Journal of Breath …, 2012 - iopscience.iop.org
… use of candy tablets containing protease, actinidine, on both TC … The subjects sucked the tablets containing actinidine three … that the tablets containing actinidine had an accumulative …
Number of citations: 28 iopscience.iop.org
YS Chow, YM Lin - Journal of Entomological Science, 1986 - meridian.allenpress.com
… In response to irritation, five special odor compounds are ejected of which actinidine is identified as … varying amounts of actinidine. Few nymphs deprived of actinidine survive to maturity …
Number of citations: 44 meridian.allenpress.com
N Robert, C Hoarau, F Marsais - Tetrahedron, 2007 - Elsevier
A concise enantiopure synthesis of six monoterpenic alkaloids of the actinidine series possessing a cyclopenta[c]pyridine skeleton, (+)-deoxyrhexifoline (4), (+)-boschniakinic acid (5), (+…
Number of citations: 26 www.sciencedirect.com
TE Bellas, WV Brown, BP Moore - Journal of Insect Physiology, 1974 - Elsevier
Actinidine, iridodial, citronellal, and iso-valeraldehyde have been identified as major components of the defensive secretions of various staphylinid species. Smaller quantities of …
Number of citations: 53 www.sciencedirect.com

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